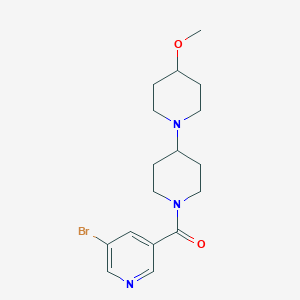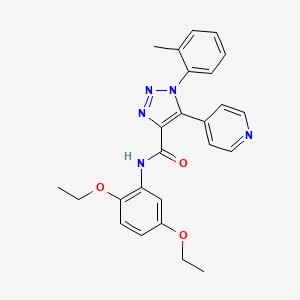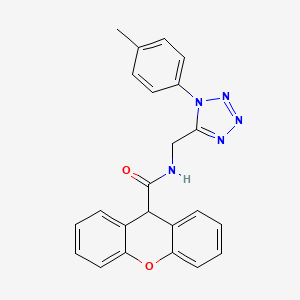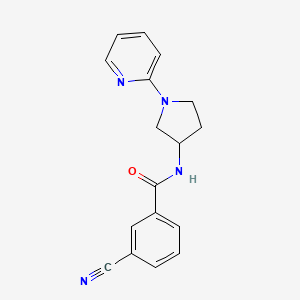
1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(5-bromopyridine-3-carbonyl)piperazine” is a solid substance with a molecular weight of 270.13 . It has a melting point of 79 - 80 degrees Celsius . The compound is 95% pure .
Molecular Structure Analysis
The InChI code for “1-(5-bromopyridine-3-carbonyl)piperazine” is 1S/C10H12BrN3O/c11-9-5-8(6-13-7-9)10(15)14-3-1-12-2-4-14/h5-7,12H,1-4H2 .Physical And Chemical Properties Analysis
“1-(5-bromopyridine-3-carbonyl)piperazine” is a solid substance with a molecular weight of 270.13 . It has a melting point of 79 - 80 degrees Celsius . The compound is 95% pure .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
The chemical compound 1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine plays a significant role in the synthesis of complex molecules due to its structural components. Research highlights efficient syntheses of brominated bipyridines and bipyrimidines, which are crucial for the preparation of metal-complexing molecular rods. This process involves Stille coupling and reductive symmetric coupling techniques, showcasing the compound's relevance in developing materials for molecular electronics and photonics (Schwab, Fleischer, & Michl, 2002).
Antibacterial Activity
Derivatives of bromopyridine-containing compounds, including those related to this compound, have been studied for their antibacterial properties. Novel 4-Pyrrolidin-3-cyanopyridine derivatives have demonstrated promising antimicrobial activity against a wide array of aerobic and anaerobic bacteria, highlighting the compound's potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Catalytic Applications and Chemical Transformations
In catalysis, alkoxycarbonylpiperidines, which share structural similarities with this compound, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are pivotal for synthesizing carboxamides and ketocarboxamides, offering a pathway for the creation of diverse organic compounds with potential pharmaceutical applications (Takács et al., 2014).
Polymer Modification
The compound's derivatives have been utilized in the selective oxidation of polymeric terminal diols to introduce carbonyl functionalities, demonstrating its utility in polymer chemistry for modifying material properties (Yoshida, Takata, & Endo, 1992). This application is crucial for developing advanced materials with tailored properties.
Pharmacological Synthesis
In the pharmaceutical domain, the structural elements of this compound contribute to synthesizing novel pharmacologically active compounds. For instance, synthesis and evaluation of oximino-piperidino-piperidine amides have led to the discovery of potent CCR5 receptor antagonists with significant anti-HIV activity, underscoring the compound's importance in medicinal chemistry (Palani et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-23-16-4-8-20(9-5-16)15-2-6-21(7-3-15)17(22)13-10-14(18)12-19-11-13/h10-12,15-16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLCJWOZMDGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2723525.png)
![4-((2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2723526.png)
![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2723527.png)


![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2723530.png)
![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2723531.png)


![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-thienyl)ethanol](/img/structure/B2723540.png)
![3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid](/img/structure/B2723541.png)


![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)